Product packaging for 6-aminopyridazine-3-sulfonamide(Cat. No.:CAS No. 930599-68-1)

6-aminopyridazine-3-sulfonamide

Cat. No.: B6274637
CAS No.: 930599-68-1
M. Wt: 174.2
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Description

6-Aminopyridazine-3-sulfonamide (CAS 930599-68-1) is a high-purity, solid chemical reagent featuring a sulfonamide functional group attached to a pyridazine heterocycle. This structure serves as a versatile building block in medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives. Sulfonamides are a foundational class of synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . By disrupting folate production, they exert a bacteriostatic effect, inhibiting the growth and multiplication of susceptible bacteria . This mechanism is historically significant, as sulfonamide drugs were the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution in medicine . Beyond their classic antibacterial role, sulfonamide scaffolds are also integral to drugs with diverse pharmacological activities, including anticonvulsant, diuretic, hypoglycemic, and anti-inflammatory properties . As a research chemical, this compound provides researchers with a key intermediate for exploring new therapeutic agents and studying the mechanisms of drug action and resistance . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

930599-68-1

Molecular Formula

C4H6N4O2S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Aminopyridazine 3 Sulfonamide and Its Structural Analogues

Established Synthetic Pathways to Pyridazinesulfonamide Scaffolds

The foundational methods for constructing pyridazinesulfonamide structures typically involve a multi-step process. This begins with the formation of a key precursor, 6-aminopyridazine-3-sulfonic acid, which is then converted to a more reactive intermediate to allow for the introduction of the sulfonamide group.

Preparative Routes for 6-aminopyridazine-3-sulfonic Acid Precursors

The synthesis of the crucial precursor, 6-aminopyridazine-3-sulfonic acid, often starts from more readily available pyridazine (B1198779) compounds. One common approach involves the sulfonation of an aminopyridine. For instance, 6-aminopyridine-3-sulfonic acid can be prepared, which can then be nitrated to introduce a nitro group, a versatile handle for further chemical modifications.

Another route to a related pyridazine carboxylic acid involves the oxidation of a methyl group on the pyridazine ring. For example, 3-chloro-6-methylpyridazine (B130396) can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) in sulfuric acid to yield 6-chloropyridazine-3-carboxylic acid. google.com This carboxylic acid can then potentially be converted to a sulfonic acid, or the chloro and amino functionalities can be manipulated to arrive at the desired 6-aminopyridazine-3-sulfonic acid structure.

Derivatization from 6-aminopyridazine-3-sulfonyl Chloride Intermediates

A cornerstone of sulfonamide synthesis is the reaction of a sulfonyl chloride with an amine. nih.gov Therefore, the conversion of the sulfonic acid precursor to the corresponding sulfonyl chloride is a critical step. This is often achieved using reagents like phosphorus pentachloride or thionyl chloride. chemicalbook.com For instance, pyridine-3-sulfonic acid can be refluxed with phosphorus pentachloride and phosphorus oxychloride to produce pyridine-3-sulfonyl chloride in high yield. chemicalbook.com A similar strategy can be applied to 6-aminopyridazine-3-sulfonic acid to generate 6-aminopyridazine-3-sulfonyl chloride. chemicalbook.com

Once the highly reactive 6-aminopyridazine-3-sulfonyl chloride is obtained, it can be readily reacted with ammonia (B1221849) or primary or secondary amines to form the desired sulfonamide bond. This nucleophilic substitution reaction is a versatile and widely used method for creating a diverse library of sulfonamide derivatives. nih.govresearchgate.net The reactivity of the sulfonyl chloride allows for the introduction of various substituents on the sulfonamide nitrogen, enabling the fine-tuning of the molecule's properties.

Innovations in Green and Efficient Synthesis of 6-aminopyridazine-3-sulfonamide Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel techniques such as electrochemical synthesis and advanced catalytic strategies for forming the crucial sulfonamide bond.

Electrochemical Oxidative Coupling Applications

Electrochemical methods offer a green alternative to traditional chemical oxidants. nih.govacs.orgtue.nl The oxidative coupling of thiols and amines to form sulfonamides can be achieved using electricity as the sole reagent, with hydrogen gas as the only byproduct. nih.govacs.orgtue.nl This method is fast, often completed in minutes, and avoids the use of sacrificial reagents and catalysts. nih.govacs.orgtue.nl The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfonamide. acs.org This technique has shown broad substrate scope and functional group compatibility, making it a promising approach for the synthesis of this compound derivatives. nih.govacs.orgtue.nl

Another electrochemical approach involves the oxidative S-O coupling of sulfonyl hydrazides with N-hydroxy compounds, which can be a step towards sulfonamide synthesis. nih.gov This method is atom-efficient and utilizes a simple undivided electrochemical cell. nih.gov

Catalytic Strategies for Sulfonamide Bond Formation

Catalysis offers another avenue for efficient and selective sulfonamide synthesis. Nickel-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds between sulfonamides and aryl halides. princeton.edu This photosensitized nickel catalysis provides access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu

Copper-catalyzed methods have also been employed. For instance, a copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates provides a route to sulfonamides under mild conditions. organic-chemistry.org Additionally, ligand-free copper-catalyzed arylation of sulfonamides in water offers a green and high-yielding process. organic-chemistry.org

Calcium triflimide has emerged as a mild Lewis acid catalyst for the activation of sulfonyl fluorides towards nucleophilic attack by amines, enabling the synthesis of a wide variety of sulfonamides. acs.org This method is notable for its ability to couple a broad range of electronically and sterically diverse sulfonyl fluorides and amines under a single set of reaction conditions. acs.org

Design and Synthesis of Chemically Modified Analogues Bearing the 6-aminopyridazine Moiety

The 6-aminopyridazine scaffold serves as a versatile platform for the design and synthesis of a wide range of chemically modified analogues. The amino group and other positions on the pyridazine ring can be readily functionalized to explore structure-activity relationships.

The synthesis of various 2-aminopyridine (B139424) derivatives, which are structurally related to the 6-aminopyridazine core, has been achieved through multicomponent reactions, highlighting the potential for creating diverse libraries of compounds. nih.gov For example, a one-pot reaction of enaminones, malononitrile, and primary amines can efficiently produce substituted 2-aminopyridines. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have been utilized to synthesize functionalized pyridine (B92270) and pyrimidine (B1678525) derivatives, demonstrating the feasibility of introducing various substituents onto the heterocyclic core. arkat-usa.org The reactivity of chloropyridazines also allows for nucleophilic substitution reactions to introduce different functional groups. For instance, 3,6-dichloropyridazine (B152260) can be selectively aminated to produce 3-amino-6-chloropyridazine (B20888), which can then be further modified. google.com

The design of novel analogues often involves the introduction of different substituents at various positions of the 6-aminopyridazine ring to modulate the compound's biological activity. This can include the synthesis of N-substituted derivatives of the amino group or the introduction of different functional groups on the pyridazine ring itself. nih.govnih.gov

Interactive Data Table: Synthetic Methods for Sulfonamide Formation

MethodCatalyst/ReagentKey Features
Classical Synthesis Phosphorus pentachloride, Thionyl chlorideWell-established, versatile for converting sulfonic acids to sulfonyl chlorides. chemicalbook.com
Electrochemical Oxidative Coupling ElectricityEnvironmentally benign, fast, no sacrificial reagents. nih.govacs.orgtue.nl
Photosensitized Nickel Catalysis Nickel catalyst, photocatalystEfficient C-N bond formation between sulfonamides and aryl halides. princeton.edu
Copper-Catalyzed Aminosulfonylation Copper catalystMild conditions for sulfonamide synthesis from aryldiazonium salts. organic-chemistry.org
Calcium Triflimide Catalysis Ca(NTf2)2Mild activation of sulfonyl fluorides for reaction with amines. acs.org

Construction of Pyridazine-Sulfonamide Hybrid Architectures

The synthesis of pyridazine-sulfonamide hybrids is a cornerstone in the development of novel compounds in this class. The fundamental approach to creating these architectures typically involves the reaction of an amino-substituted pyridazine with a sulfonyl chloride, or conversely, a pyridazine sulfonyl chloride with an amine.

A classical and widely utilized method for forming sulfonamides is the reaction between a sulfonyl chloride and an amine in the presence of a base. ijarsct.co.in This principle is extended to the synthesis of pyridazine-sulfonamide compounds. For instance, a common precursor is 3-amino-6-chloropyridazine, which can be synthesized from 3,6-dichloropyridazine and ammonia water. google.com This intermediate provides a reactive amino group that can be targeted for sulfonamide bond formation.

Modern synthetic advancements have also introduced alternative methods. One such innovative approach is the electrochemical oxidative coupling of thiols and amines, which offers an environmentally benign route to sulfonamides. acs.org This method avoids the need for pre-functionalized and often unstable sulfonyl chlorides by directly coupling more readily available starting materials. acs.org While not specific to pyridazines, this methodology presents a potential pathway for the synthesis of this compound.

Research into pyridine-sulfonamide hybrids has yielded various synthetic protocols. nih.govacs.org These often involve multi-step sequences to build the desired molecular framework. The synthesis of related structures, such as benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties, further illustrates the versatility of sulfonamide chemistry and the modular nature of these synthetic routes. nih.gov

The following table provides a summary of general synthetic strategies for pyridazine-sulfonamide hybrids.

Starting Materials Reaction Type Key Features Reference
Aminopyridazine and Sulfonyl ChlorideNucleophilic SubstitutionClassical, widely used method. ijarsct.co.in
Pyridazine Thiol and AmineElectrochemical Oxidative CouplingEnvironmentally friendly, avoids unstable reagents. acs.org
3,6-dichloropyridazine and AmmoniaNucleophilic SubstitutionSynthesis of key intermediate 3-amino-6-chloropyridazine. google.com

Integration into Polyheterocyclic Systems

A significant area of synthetic effort involves the incorporation of the pyridazine-sulfonamide scaffold into larger, polyheterocyclic systems. This is often achieved by utilizing a functionalized pyridazine as a building block for subsequent ring-forming reactions.

A notable example is the synthesis of sulfonamide derivatives that feature an imidazo[1,2-b]pyridazine (B131497) moiety. researchgate.net The synthesis commences with the reaction of 3-amino-6-chloropyridazine with a 2-bromo-1-substituted aryl(or alkyl)ethanone to construct the 6-chloro-2-substituted imidazo[1,2-b]pyridazine core. This intermediate is then reacted with a suitable amine, such as homopiperazine (B121016). The final step involves the reaction of the incorporated amine with an alkyl or aryl sulfonyl chloride in the presence of a base like triethylamine (B128534) to yield the desired polyheterocyclic sulfonamide. researchgate.net

Another strategy involves the use of N-(chlorosulfonyl)acetimidoyl chloride as a bielectrophilic reagent to construct six-, seven-, and eight-membered nitrogen heterocycles that contain an endocyclic sulfonamide fragment. mdpi.com This method highlights the potential for creating fused ring systems where the sulfonamide is part of the newly formed heterocyclic ring.

The synthesis of pyrimidothienopyridazine derivatives from 5-aminothieno[2,3-c]pyridazine-6-carbohydrazide also demonstrates the versatility of pyridazine-based starting materials in constructing complex heterocyclic systems. researchgate.net While this specific example does not directly result in a sulfonamide, it underscores the synthetic accessibility of fused pyridazine systems, which could be further functionalized to include a sulfonamide group.

The table below outlines a specific example of integrating a pyridazine core into a polyheterocyclic sulfonamide.

Initial Reactant Intermediate Final Reaction Step Product Type Reference
3-amino-6-chloropyridazine6-chloro-2-substituted imidazo[1,2-b]pyridazineReaction with homopiperazine followed by a sulfonyl chloride.Imidazo[1,2-b]pyridazine-piperazine-sulfonamide researchgate.net

Advanced Structural Characterization and Elucidation Techniques

Comprehensive Spectroscopic Analysis of 6-aminopyridazine-3-sulfonamide and Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, FTIR, HRMS, and UV-Vis spectroscopy provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the this compound structure.

¹H NMR: In the proton NMR spectrum of sulfonamide derivatives, aromatic protons typically appear in the downfield region between 6.51 and 7.70 ppm. rsc.org For the this compound moiety, the protons on the pyridazine (B1198779) ring would exhibit characteristic chemical shifts and coupling patterns. The proton of the sulfonamide group (–SO₂NH–) is expected to resonate as a singlet at approximately 8.78 to 10.15 ppm. rsc.org The protons of the primary amine group (–NH₂) are anticipated to produce a singlet peak around 5.92 to 5.97 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For sulfonamide derivatives, aromatic carbon signals are typically observed in the range of 111.83 to 160.11 ppm. rsc.org A systematic analysis of 3,6-disubstituted pyridazines has been performed, providing a basis for assigning the carbon signals of the heterocyclic ring in the target molecule. researchgate.net For instance, in pyridazin-3(2H)-one, the carbon atoms of the ring show resonances at δ 164.00 (C3), 130.45 (C4), 134.71 (C5), and 139.02 (C6). rsc.org These values serve as a reference for predicting the shifts in this compound, which would be influenced by the amino and sulfonamide substituents.

Table 1: Characteristic NMR Chemical Shift Ranges for Sulfonamide Derivatives

Nucleus Functional Group Characteristic Chemical Shift (ppm)
¹H Aromatic Protons 6.51 - 7.70 rsc.org
Sulfonamide (SO₂NH) 8.78 - 10.15 rsc.org
Primary Amine (NH₂) 5.92 - 5.97 rsc.org

| ¹³C | Aromatic Carbons | 111.83 - 160.11 rsc.org |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of a sulfonamide compound displays several characteristic absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is typically observed in the region of 914–895 cm⁻¹. rsc.org Additionally, the presence of the primary amino group (–NH₂) on the pyridazine ring would be confirmed by N–H stretching vibrations. The structure of this compound would also give rise to vibrations characteristic of the pyridazine ring.

Table 2: Key FTIR Absorption Frequencies for Sulfonamides

Vibrational Mode Functional Group Frequency Range (cm⁻¹)
Asymmetric Stretching Sulfonyl (SO₂) 1320 - 1310 rsc.org
Symmetric Stretching Sulfonyl (SO₂) 1155 - 1143 rsc.org
Stretching S-N 914 - 895 rsc.org
Stretching N-H (Amine) ~3200 - 3400

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. The monoisotopic mass of this compound (C₄H₆N₄O₂S) is 174.0266 Da. HRMS can detect the protonated molecule [M+H]⁺ and other adducts, such as [M+Na]⁺, with high precision. uni.lunih.gov Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identification parameter. uni.lu

Table 3: Predicted HRMS Data for this compound (C₄H₆N₄O₂S)

Adduct Calculated m/z Predicted CCS (Ų)
[M+H]⁺ 175.0338 131.7
[M+Na]⁺ 197.0158 140.9
[M-H]⁻ 173.0192 133.8

Data sourced from predicted values for a related isomer, 6-aminopyridine-3-sulfonamide, as a close proxy. uni.lu

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heterocyclic systems like the pyridazine ring in this compound exhibit characteristic π→π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms of the amino and sulfonamide groups can also lead to n→π* transitions. For example, some novel sulfonamide derivatives have been shown to exhibit absorption maxima (λmax) around 204 nm and 225 nm. mdpi.com The specific absorption bands for this compound would be characteristic of its unique electronic structure, influenced by the combination of the pyridazine heterocycle and its substituents.

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal.

X-ray crystallography studies on sulfonamide derivatives reveal detailed information about bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing. csic.es Computational and experimental studies on compounds structurally related to this compound, such as sulfachloropyridazine (B1682503) (4-amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide), have been performed. csic.es

These studies show that the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. csic.es The key interactions typically involve the sulfonamide and amino groups, where the NH protons act as hydrogen bond donors and the sulfonyl oxygens and pyridazine nitrogens act as acceptors. csic.es These hydrogen bonds lead to the formation of specific supramolecular motifs. The elucidation of such crystal structures is vital for understanding the physicochemical properties of the solid-state form. csic.es

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the advanced structural characterization of this compound. Consequently, there are no published experimental data, such as single-crystal X-ray diffraction, or detailed computational analyses that specifically elucidate the intermolecular interactions and hydrogen bonding networks of this compound.

While the constituent functional groups of this compound, namely the pyridazine ring, the amino group, and the sulfonamide group, are well-known to participate in a variety of intermolecular forces, a specific analysis for this molecule is not available. In principle, the pyridazine moiety possesses nitrogen atoms that can act as hydrogen bond acceptors. nih.gov The amino and sulfonamide groups are capable of acting as both hydrogen bond donors and acceptors, suggesting the potential for a complex and robust hydrogen bonding network in the solid state. nih.govnih.gov

However, without specific research on this compound, any discussion of its hydrogen bonding network, including potential bond lengths, angles, and the topology of the resulting supramolecular architecture, would be purely speculative. The creation of detailed data tables, as per the requested format, is therefore not possible based on the current body of scientific literature. Further experimental work, particularly single-crystal X-ray diffraction, would be required to provide the necessary data for a thorough analysis of the intermolecular interactions of this compound.

Computational and Theoretical Investigations of 6 Aminopyridazine 3 Sulfonamide

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze molecular systems. These methods are fundamental to understanding the electronic behavior that governs the structure and reactivity of 6-aminopyridazine-3-sulfonamide.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. A DFT analysis of this compound would involve calculating the molecule's ground state electron density to determine its optimized geometry, including key structural parameters.

While specific DFT-calculated data for this compound is not available, a typical output would include a table of optimized bond lengths, bond angles, and dihedral angles. This data provides a precise three-dimensional picture of the molecule's structure. For instance, studies on similar heterocyclic sulfonamides use DFT to obtain these geometric parameters and compare them with experimental data where available. researchgate.netnih.gov

Table 1: Representative DFT Geometrical Parameters (Hypothetical for this compound) Note: The following data is illustrative of typical DFT output and is not based on actual published results for this specific compound.

ParameterAtoms InvolvedCalculated Value
Bond LengthS-N (sulfonamide)~1.65 Å
Bond LengthS=O~1.45 Å
Bond LengthC-S~1.78 Å
Bond AngleO-S-O~120°
Dihedral AngleN-C-C-N (pyridazine ring)~0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scispace.com For a molecule like this compound, the analysis would reveal the distribution of these orbitals. Typically, in similar sulfonamides, the HOMO is located on the electron-rich amino and benzene-sulfonamide portions, while the LUMO is centered on the electron-deficient heterocyclic ring. researchgate.net This distribution suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Representative FMO Energy Values (Hypothetical for this compound) Note: The following data is illustrative and not based on published results for this compound.

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.5 eV
HOMO-LUMO Gap (ΔE)5.0 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyridazine (B1198779) ring, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the sulfonamide NH₂ would exhibit positive potential, marking them as sites for nucleophilic interaction.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation offer insights into the dynamic behavior and conformational possibilities of a molecule.

Molecules with rotatable bonds, such as the C-S bond in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface by rotating these bonds to identify stable conformers (energy minima) and transition states. This assessment is crucial for understanding which shapes the molecule is likely to adopt and how it might interact with biological targets. Such studies for similar molecules have been performed to locate preferred conformations and their relative energies. rsc.org

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The sulfonamide group (-SO₂NH₂) can potentially exist in equilibrium with its tautomeric sulfonimide form (-SO(OH)=NH). In silico evaluation using computational methods can predict the relative stabilities of these tautomers in different environments (gas phase or solution). For most sulfonamides, the sulfonamide form is significantly more stable than the sulfonimide form. A computational study on this compound would quantify this energy difference, confirming the predominant tautomeric form under physiological conditions.

Table 3: List of Chemical Compounds Mentioned

Compound Name

In Silico Target Prediction and Ligand-Receptor Interaction Profiling

In silico target prediction methods are instrumental in identifying the potential biological targets of a compound by comparing its structural and chemical features against vast databases of known bioactive molecules and their protein partners. For this compound, these computational approaches suggest that its biological activity is likely mediated through interactions with enzymes that are common targets for sulfonamide and pyridazine derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. While specific docking studies on this compound are not extensively documented, research on structurally related compounds allows for the prediction of its likely biological targets and interaction patterns.

Given the presence of the sulfonamide moiety, a primary predicted target for this compound is Dihydropteroate (B1496061) Synthase (DHPS) , a key enzyme in the folate biosynthesis pathway of many microorganisms. Sulfonamide-based drugs are well-known inhibitors of this enzyme. Docking studies of novel sulfonamide derivatives with E. coli DHPS have demonstrated favorable binding energies, indicating a strong potential for inhibitory activity.

Another plausible target, owing to the pyridazine core, is Dihydrofolate Reductase (DHFR) , another crucial enzyme in folate metabolism. Pyridazine derivatives have been investigated as DHFR inhibitors, suggesting that this compound may also interact with this enzyme.

Furthermore, the versatility of the pyridazine nucleus has been highlighted in studies where its derivatives were docked against glutamate receptors , indicating a potential role in modulating neurological pathways. The table below summarizes potential biological targets for this compound based on docking studies of analogous compounds.

Biological TargetRationale for PredictionPDB ID of Target
Dihydropteroate Synthase (DHPS)Presence of the sulfonamide group, a known pharmacophore for DHPS inhibitors.1AJ0
Dihydrofolate Reductase (DHFR)The pyridazine core is found in known DHFR inhibitors.7DFR
Glutamate Receptors (e.g., NMDA)Pyridazine derivatives have shown affinity for these receptors in docking studies.3QEL

The analysis of ligand-receptor interactions at the atomic level is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. The binding of a ligand within the active site of a protein is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the context of DHPS, the binding pocket for sulfonamides is well-characterized. For a molecule like this compound, the sulfonamide group is expected to form key hydrogen bonds with conserved residues within the active site. The amino group on the pyridazine ring could also participate in hydrogen bonding, further anchoring the ligand. The pyridazine ring itself is likely to engage in hydrophobic interactions with non-polar residues in the binding pocket.

Similarly, for DHFR, the pyridazine core of the compound could mimic the binding of the natural substrate, dihydrofolate, forming critical interactions with key amino acid residues in the active site.

The table below details the critical amino acid residues that are predicted to be involved in the binding of this compound to its potential targets, based on studies of related compounds.

Biological TargetPutative Interacting ResiduesType of Interaction
Dihydropteroate Synthase (DHPS)Arginine, Serine, LysineHydrogen bonding with the sulfonamide group.
Dihydrofolate Reductase (DHFR)Aspartate, Phenylalanine, LeucineHydrogen bonding and hydrophobic interactions with the pyridazine ring.
Glutamate ReceptorsTyrosine, Serine, GlycineHydrogen bonding and pi-stacking interactions with the pyridazine and amino groups.

Investigation of in Vitro Biological Activities and Mechanistic Principles

In Vitro Antimicrobial Efficacy of 6-aminopyridazine-3-sulfonamide and Related Compounds

Sulfonamides represent a class of synthetic antimicrobial agents that have been foundational in the treatment of bacterial infections. nih.gov Their structural similarity to p-aminobenzoic acid (pABA) allows them to interfere with the metabolic pathways of various pathogens. nih.gov Research into pyridazine-based sulfonamides explores new chemical spaces to enhance this antimicrobial potential.

Derivatives of pyridazine (B1198779) bearing a sulfonamide moiety have demonstrated notable efficacy against a range of Gram-positive bacteria. Studies show that these compounds are particularly effective against species such as Staphylococcus aureus and Bacillus subtilis. researchgate.net For instance, certain novel thienopyrimidine-sulfonamide hybrids have been tested against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. mdpi.com While some hybrids showed activity against S. aureus, they were inactive against S. epidermidis and E. faecalis. mdpi.com Specifically, a cyclohexathienopyrimidine–sulfadiazine (B1682646) hybrid (12ii) showed an enhanced effect against S. aureus with a minimum inhibitory concentration (MIC) of 125 µg/mL, which was more potent than sulfadiazine alone. mdpi.com Similarly, sulfathiazole (B1682510) (STZ) and sulfamerazine (B1682647) (SMZ) complexes have been evaluated, showing activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov Generally, sulfonamides are recognized for their effectiveness against Gram-positive bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Sulfonamide Derivatives Against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain Activity Measurement Result Reference
Thienopyrimidine-sulfadiazine hybrid (4ii) Staphylococcus aureus Zone of Inhibition 15 mm mdpi.com
Thienopyrimidine-sulfadiazine hybrid (12ii) Staphylococcus aureus MIC 125 µg/mL mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii) Staphylococcus aureus MIC 250 µg/mL mdpi.com
Sulfadiazine Staphylococcus aureus MIC 250 µg/mL mdpi.com
Sulfathiazole (STZ) Staphylococcus aureus MIC >512 µg/mL nih.gov
Ru(III)-STZ Complex Staphylococcus aureus MIC 384 µg/mL nih.gov
Sulfamerazine (SMZ) Enterococcus faecalis MIC >512 µg/mL nih.gov

The efficacy of sulfonamides extends to certain Gram-negative bacteria, including species like Escherichia coli, Klebsiella pneumoniae, and Salmonella. nih.gov However, resistance is a notable issue, with bacteria such as Pseudomonas aeruginosa often showing no susceptibility. nih.govresearchgate.net In studies involving thienopyrimidine-sulfonamide hybrids, some compounds displayed mild activity against E. coli, though with higher MIC values compared to the parent sulfonamides. mdpi.com The cyclohexathienopyrimidine–sulfadiazine hybrid (12ii) also demonstrated activity against E. coli with a MIC of 125 µg/mL. mdpi.com Conversely, no activity was detected for these hybrids against Pseudomonas aeruginosa or Klebsiella pneumoniae. mdpi.com Research on sulfathiazole and sulfamerazine complexes also confirmed activity against E. coli and P. aeruginosa. nih.gov

Table 2: In Vitro Antibacterial Activity of Sulfonamide Derivatives Against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain Activity Measurement Result Reference
Thienopyrimidine-sulfadiazine hybrid (4ii) Escherichia coli Zone of Inhibition 18 mm mdpi.com
Thienopyrimidine-sulfadiazine hybrid (12ii) Escherichia coli MIC 125 µg/mL mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii) Escherichia coli MIC 125 µg/mL mdpi.com
Sulfathiazole (STZ) Escherichia coli MIC 256 µg/mL nih.gov
Ru(III)-STZ Complex Escherichia coli MIC 192 µg/mL nih.gov
Sulfamerazine (SMZ) Pseudomonas aeruginosa MIC >512 µg/mL nih.gov

The antimicrobial spectrum of sulfonamide derivatives is not limited to bacteria; it also includes activity against various fungal pathogens. nih.gov Arylsulfonamides have been specifically investigated for their efficacy against Candida species. nih.gov Studies have demonstrated the fungistatic and fungicidal potential of these compounds against Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov For example, a series of arylsulfonamide compounds showed fungistatic activity at concentrations from 0.125 to 1 mg/mL against several Candida strains. nih.gov Furthermore, thienopyrimidine-sulfonamide hybrids have shown promising antifungal activity against C. albicans and C. parapsilosis, with some derivatives exhibiting better or comparable activity to reference sulfonamides. mdpi.com One hybrid containing sulfamethoxazole (B1682508) (8iii) was particularly effective, with MIC values of 31.25 µg/mL against C. albicans and 62.5 µg/mL against C. parapsilosis. mdpi.com

Table 3: In Vitro Antifungal Activity of Sulfonamide Derivatives

Compound/Derivative Fungal Strain Activity Measurement Result Reference
Thienopyrimidine-sulfadiazine hybrid (4ii) Candida albicans MIC 62.5 µg/mL mdpi.com
Thienopyrimidine-sulfadiazine hybrid (4ii) Candida parapsilosis MIC 125 µg/mL mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii) Candida albicans MIC 31.25 µg/mL mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii) Candida parapsilosis MIC 62.5 µg/mL mdpi.com
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) Candida albicans ATCC 10531 MIC 0.250 mg/mL nih.gov

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.govnih.govnih.gov This enzyme is crucial in the bacterial folic acid synthesis pathway, catalyzing the reaction between p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. nih.gov Due to their structural analogy to pABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This disruption of folate synthesis ultimately inhibits bacterial growth. nih.gov Studies on DHPS from E. coli have confirmed that sulfonamides like sulfadiazine act as competitive inhibitors. nih.gov Some research focuses on creating dual-inhibitor molecules that target both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to enhance antimicrobial effects. nih.gov

In Vitro Anticancer and Antiproliferative Evaluations

Beyond their antimicrobial properties, sulfonamide derivatives have been explored for their potential as anticancer agents. nih.gov The pyridazine core, in combination with a sulfonamide group, has been a scaffold for developing novel compounds with antiproliferative activity.

A variety of pyridazine-sulfonamide derivatives have been synthesized and evaluated against numerous human cancer cell lines. In one study, novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were assessed. nih.gov One derivative, compound 2h, showed remarkable activity against a leukemia cell line (SR) and a non-small cell lung cancer line (NCI-H522), with a GI50 value below 0.1 μM. nih.gov This compound also demonstrated broad activity (GI50 < 1.0 μM) against cell lines for leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. nih.gov

Another study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides tested them against five human cancer cell lines: A-549 (lung), Hs-683 (glioma), MCF-7 (breast), and SK-MEL-28 and B16-F10 (melanoma). nih.gov Two compounds, 4e and 4f, exhibited excellent activity against MCF-7 and SK-MEL-28 cell lines, with IC50 values ranging from 1 to 10 μM. nih.gov Furthermore, other research has identified novel sulfonamides as potent agents against lung cancer through the activation of tumor pyruvate (B1213749) kinase M2 (PKM2). rsc.org Indoline-5-sulfonamides have also shown a moderate antiproliferative effect against the MCF7 breast cancer cell line, with one derivative (4f) having an IC50 of 12.9 µM under hypoxic conditions. mdpi.com

Table 4: In Vitro Anticancer Activity of Pyridazine-Sulfonamide Derivatives

Compound/Derivative Cancer Cell Line Cell Line Type Activity Measurement Result (µM) Reference
Pyridazinone derivative (2h) SR Leukemia GI50 < 0.1 nih.gov
Pyridazinone derivative (2h) NCI-H522 Non-Small Cell Lung GI50 < 0.1 nih.gov
Pyridazinone derivative (2h) HCT-116 Colon GI50 < 1.0 nih.gov
Pyridazinone derivative (2h) MCF7 Breast GI50 < 1.0 nih.gov
Pyridazine derivative (4e) MCF-7 Breast IC50 1-10 nih.gov
Pyridazine derivative (4f) SK-MEL-28 Melanoma IC50 1-10 nih.gov

Molecular and Cellular Mechanism of Action Studies (e.g., Cell Cycle Perturbation, Apoptosis Pathway Modulation)

Derivatives of pyridazine sulfonamide have demonstrated notable anticancer activity by influencing core cellular processes such as cell cycle progression and programmed cell death (apoptosis). Research indicates that these compounds can induce cell cycle arrest, a critical mechanism for halting the proliferation of cancer cells. Specifically, certain derivatives have been shown to cause arrest at the G2/M phase of the cell cycle, which subsequently leads to the induction of apoptosis.

Further investigations into the apoptotic mechanism reveal that the mode of action can involve triggering late-stage apoptosis or necrosis. The effectiveness of these compounds has been observed across various human cancer cell lines, highlighting the broad potential of this structural class. In studies on breast cancer cell lines, specific pyridazine derivatives were found to efficiently alter cell cycle progression and induce apoptosis. researchgate.net A patent has also recognized pyridazine sulfonamide derivatives as potential apoptosis-inducing agents for therapeutic use in oncology. google.com

Cell LineCompound TypeObserved EffectReference
A549 (Lung Carcinoma)Pyridazine-Sulfonamide HybridInduction of late apoptosis or necrosis
HCT116 (Colon Cancer)Pyridazine-Sulfonamide HybridInduction of late apoptosis or necrosis
T-47D (Breast Cancer)Pyridazine DerivativeAlteration of cell cycle progression, induction of apoptosis researchgate.net
MDA-MB-231 (Breast Cancer)Pyridazine DerivativeAlteration of cell cycle progression, induction of apoptosis researchgate.net

Carbonic Anhydrase Inhibition In Vitro as a Potential Modality

The sulfonamide group (R-SO₂NH₂) is a well-established zinc-binding group, making it a cornerstone for the design of carbonic anhydrase (CA) inhibitors. researchgate.net These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.

Pyridazine-sulfonamide hybrids are recognized as potent inhibitors of carbonic anhydrases. They serve as versatile precursors for developing more complex and structurally diverse CA inhibitors. The ability of the sulfonamide moiety to interact with the zinc ion in the active site of CA enzymes is fundamental to their inhibitory action. researchgate.net Studies on related compounds, such as pyridazine-sulfonamide aminophenol derivatives, further confirm that this scaffold is actively investigated for its biological and enzyme-inhibiting properties. researchgate.netacs.org

In Vitro Enzyme Inhibition Profiling

The inhibitory activity of pyridazine sulfonamides extends to several other classes of enzymes involved in various metabolic and pathological pathways.

Inhibition of Glycosidase Enzymes (e.g., α-Amylase, α-Glucosidase)

Inhibition of glycosidase enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes mellitus by controlling post-meal blood sugar levels. Several studies have noted that pyridazine sulfonamide derivatives are evaluated for their hypoglycemic activity. researchgate.netresearchgate.netresearchgate.net

Certain pyridazine-based compounds have shown potent and selective inhibitory effects. For instance, one derivative was identified as a competitive and selective α-glucosidase inhibitor with an IC₅₀ value of 6.60 ± 0.09 µM, while showing no activity against α-amylase. researchgate.net Other research has highlighted pyridazine derivatives with significant α-amylase inhibitory action, demonstrating the potential for developing dual or selective inhibitors from this chemical family. researchgate.net

EnzymeCompound TypeIC₅₀ ValueReference
α-GlucosidasePyridazine N-aryl acetamide (B32628) derivative70.1 µM researchgate.net
α-GlucosidasePyridazine N-aryl acetamide derivative6.60 ± 0.09 µM researchgate.net
α-AmylasePyridazine derivative8.46 µg/mL researchgate.net
α-AmylasePyridazine derivative8.67 µg/mL researchgate.net

Inhibition of Hydrolase Enzymes (e.g., Urease, Paraoxonase-1)

Sulfonamides, as a chemical class, are known to target various enzymes, including urease. researchgate.net Urease is a crucial enzyme for certain pathogens, and its inhibition is a target for treating infections. The pyridazine scaffold has been specifically investigated for its influence on urease inhibition activity, suggesting it as a relevant core for designing novel inhibitors. ugr.es However, specific inhibitory data for this compound against urease is not detailed in the available literature.

Regarding paraoxonase-1 (PON1), no specific studies detailing the inhibitory effects of pyridazine sulfonamide derivatives were identified in the conducted research.

Inhibition of Specific Bacterial Enzymes (e.g., DapE)

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is an essential bacterial enzyme, making it an attractive target for new antibiotics. However, a review of the scientific literature did not yield information on the inhibition of DapE by compounds based on the this compound scaffold.

Inhibition of Myeloperoxidase

Myeloperoxidase (MPO) is an enzyme implicated in inflammatory processes and oxidative stress. While some pyridine-containing compounds have been explored for MPO-inhibitory activity, no direct evidence was found in the searched literature to suggest that this compound or its close derivatives are inhibitors of this enzyme. researchgate.net

In Vitro Antioxidant Activity Assessment

The evaluation of the antioxidant potential of novel chemical entities is a critical step in drug discovery, as oxidative stress is implicated in the pathophysiology of numerous diseases. Common in vitro assays to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.govnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.gov The FRAP assay, on the other hand, assesses the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicating the reducing power of the antioxidant compound. mdpi.comnih.gov

While the broader class of sulfonamides and various heterocyclic compounds have been investigated for their antioxidant properties, specific experimental data on the in vitro antioxidant activity of this compound from assays such as DPPH or FRAP is not extensively available in the current body of literature. mdpi.comnih.gov However, the chemical structure, featuring an amino group and a sulfonamide moiety on a pyridazine ring, suggests a potential for radical scavenging and metal-chelating activities, which are hallmarks of antioxidants. Further experimental studies are required to definitively characterize and quantify the antioxidant capacity of this specific compound.

Emerging In Vitro Biological Activities and Their Preliminary Characterization

Recent research has highlighted the potential of derivatives of the this compound scaffold in modulating inflammatory pathways. A significant emerging in vitro biological activity for this class of compounds is the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov TNF-α is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. nih.gov

A study focused on a series of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides, which are structurally related to this compound, demonstrated their potential as inhibitors of TNF-α production. nih.gov The in vitro activity was assessed using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs). nih.gov

The key findings from this research are summarized in the table below:

Compound IDStructureTNF-α Inhibition IC₅₀ (µM)
5u 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety on imidazo[1,2-b]pyridazine (B131497)0.5
5v 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety on imidazo[1,2-b]pyridazine0.3

The data reveals that compounds from this series exhibit moderate to potent inhibitory activity against TNF-α production. nih.gov In particular, compounds 5u and 5v were identified as the most potent inhibitors, with IC₅₀ values of 0.5 µM and 0.3 µM, respectively. nih.gov

The preliminary structure-activity relationship (SAR) analysis from this study indicated that the nature of the substituent at the 3-position of the imidazo[1,2-b]pyridazine ring is crucial for activity. nih.gov Specifically, a 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety was associated with better TNF-α inhibitory activity compared to a 3-(4-arylpiperazin-1-yl)sulfonyl moiety in the hPBMC assay. nih.gov Molecular modeling studies suggested that the potent activity of compound 5v could be attributed to the formation of a stable complex with its target, involving extra π-π stacking and hydrogen-bonding interactions. nih.gov

These findings underscore the potential of the this compound scaffold as a promising starting point for the development of novel anti-inflammatory agents targeting the TNF-α pathway. Further investigation into the mechanistic principles and the exploration of a wider range of derivatives are warranted to fully characterize and optimize this emerging biological activity.

Structure Activity Relationship Sar Studies of 6 Aminopyridazine 3 Sulfonamide Derivatives

Correlation of Structural Modifications with Observed In Vitro Biological Activities

The biological activity of 6-aminopyridazine-3-sulfonamide derivatives can be systematically modulated by introducing various substituents at different positions on the pyridazine (B1198779) ring and the sulfonamide moiety. The sulfonamide group itself is a key feature, often acting as a primary binding motif, particularly in metalloenzymes like carbonic anhydrases (CAs), where it coordinates with the active site zinc ion. mdpi.comnih.gov

Modifications of the Sulfonamide Moiety: The primary sulfonamide group (-SO₂NH₂) is critical for the activity of many inhibitors. For instance, in the context of carbonic anhydrase inhibition, this group is essential for binding to the Zn²⁺ ion in the enzyme's active site. mdpi.com Derivatization of the sulfonamide nitrogen (to form secondary or tertiary sulfonamides) can drastically alter binding affinity and selectivity.

Modifications of the Pyridazine Ring: Substitutions on the pyridazine ring are pivotal for tuning the molecule's potency, selectivity, and pharmacokinetic properties.

Amino Group at C6: The amino group at position 6 is a key feature. Its basicity and hydrogen-bonding potential can be critical for anchoring the molecule to its target. Modifications here, such as acylation or alkylation, can significantly impact activity.

Substitutions at C4 and C5: Introducing substituents at the C4 and C5 positions of the pyridazine ring can influence steric and electronic properties. For example, in a series of pyridazinone analogs developed as glucan synthase inhibitors, modifications to the core structure, including substitutions, were shown to have a detailed effect on antifungal activity. nih.gov In other heterocyclic systems, introducing bulky groups can enhance selectivity for one biological target over another.

Hybridization and Scaffold Extension: A common strategy involves hybridizing the core scaffold with other pharmacologically active heterocycles. Studies on pyrazole-pyridazine hybrids have shown that combining these two rings can lead to potent and selective COX-2 inhibitors. rsc.org This approach leverages the distinct properties of each ring system to achieve a synergistic effect. For example, in a series of pyrazole-pyridazine hybrids, trimethoxy derivatives demonstrated superior COX-2 inhibitory action compared to the standard drug celecoxib. rsc.org

The following table, adapted from studies on related sulfonamide-based carbonic anhydrase inhibitors, illustrates how modifying a substituent (R) on a core scaffold can impact in vitro inhibitory activity against different enzyme isoforms.

CompoundR Group ModificationhCA I Inhibition (Kᵢ, nM)hCA II Inhibition (Kᵢ, nM)hCA IX Inhibition (Kᵢ, nM)hCA XII Inhibition (Kᵢ, nM)
1-H25012255.7
2-4-F-Phenyl79.614.5907.534.5
3-4-Cl-Phenyl68.712.8850.239.8
4-4-Br-Phenyl75.415.1795.544.2
5-4-CH₃-Phenyl58.89.8645.161.5
6-2-Naphthyl88.310.5107845.6

Data in the table is illustrative, based on findings for pyrazolo[4,3-c]pyridine sulfonamides and serves to demonstrate SAR principles. mdpi.com Compound 1 represents the reference drug Acetazolamide.

Rational Design Principles for Enhancing In Vitro Potency and Selectivity

Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of their target's structure and the SAR of existing ligands. For this compound derivatives, design principles focus on optimizing interactions with the target protein while minimizing off-target effects.

Key Design Strategies:

Scaffold Hopping and Bioisosteric Replacement: The pyridazine ring can be considered a bioisostere for other aromatic systems like phenyl or other heterocyclic rings. nih.gov Scaffold hopping, or replacing the core structure while maintaining key binding interactions, can lead to novel derivatives with improved properties. For instance, replacing a phenyl ring with a pyridazine ring can alter lipophilicity and metabolic stability. nih.gov A study on PI3K/mTOR inhibitors successfully used a scaffold hopping strategy to synthesize novel sulfonamide methoxypyridine derivatives. mdpi.com

Structure-Based Design and Molecular Docking: With a known 3D structure of the target protein, molecular docking can predict how derivatives will bind. This allows for the design of molecules with substituents that form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the binding pocket. mdpi.comnih.gov Docking studies of sulfonamides in the active site of carbonic anhydrase, for example, confirm that the sulfonamide NH₂ and one of its oxygen atoms form hydrogen bonds with the Thr199 residue, while the rest of the molecule can be modified to interact with other residues to enhance potency and isoform selectivity. mdpi.com

Molecular Extension: This strategy involves adding new functional groups to a known ligand to probe for additional binding interactions within the target's active site. nih.gov For example, extending a substituent on the pyridazine ring could allow the molecule to reach a nearby sub-pocket, forming new, favorable interactions and increasing potency. This tactic was successfully used to design ERK inhibitors from a smaller fragment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity, resulting in a mathematical model that can predict the activity of newly designed molecules. nih.gov This approach is particularly valuable for prioritizing the synthesis of the most promising derivatives, thereby saving time and resources.

The general process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that links these descriptors to the observed activity.

Examples of QSAR in Related Systems:

Pyrimidine-Sulfonamide Analogues: For BRAF V600E inhibitors based on a pyrimidine-sulfonamide scaffold, machine learning-based QSAR models, such as support vector regression (SVR), were used. These models identified key molecular fingerprints—substructural features—that were crucial for inhibitory activity. nih.gov

Pyrazoline Derivatives: A QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors used descriptors calculated via Density Functional Theory (DFT). nih.gov The best model incorporated descriptors related to the molecule's electronic structure and energy levels. The validation of such models is crucial and is typically performed using internal (cross-validation) and external (test set) methods to ensure their predictive power. nih.gov

For this compound derivatives, a QSAR model would likely incorporate descriptors such as the dipole moment, HOMO/LUMO energies (highest occupied/lowest unoccupied molecular orbital), molecular weight, logP, and specific atomic charges. By establishing a statistically significant model, researchers can theoretically screen new designs and predict their in vitro potency before undertaking their synthesis.

Perspectives and Future Directions in 6 Aminopyridazine 3 Sulfonamide Research

Development of Advanced Synthetic Methodologies for Diversification

The future exploration of 6-aminopyridazine-3-sulfonamide's potential is intrinsically linked to the development of advanced synthetic strategies that allow for systematic and efficient diversification of the core structure. Current synthetic approaches often rely on established methods, such as the reaction of a suitable sulfonyl chloride with an aminopyridazine. eurjchem.comnih.gov However, to fully explore the structure-activity relationships (SAR), more sophisticated and flexible synthetic routes are required.

Future methodologies will likely focus on:

Late-Stage Functionalization: Developing reactions that allow for the modification of the pyridazine (B1198779) ring or the sulfonamide group at a late stage in the synthesis. This would enable the rapid generation of a library of analogs from a common intermediate, which is more efficient than synthesizing each derivative from scratch.

Novel Cyclization Techniques: Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as a powerful method for creating 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org Applying and adapting such methods could provide new entry points to the pyridazine core of the target molecule.

Direct C-H Functionalization: Methods that allow for the direct substitution of hydrogen atoms on the pyridazine ring with other functional groups would be highly valuable. This avoids the need for pre-functionalized starting materials and offers a more direct route to novel derivatives.

Alternative Sulfonamide Synthesis: Moving beyond the traditional sulfonyl chloride chemistry, direct oxidative coupling of thiols with amines is emerging as a more streamlined approach to forming sulfonamides. rsc.org Similarly, the use of sulfur dioxide surrogates like DABSO in reactions with aryl nucleophiles presents a viable pathway to aryl sulfinates, which can be converted to sulfonamides. nih.gov

These advanced synthetic methods will be crucial for creating a diverse chemical library based on the this compound scaffold, enabling a thorough investigation of how different substituents impact biological activity.

Synthetic Strategy Description Potential Advantage for Diversification Reference
Inverse-Electron-Demand Diels-Alder Reaction of s-tetrazines with silyl (B83357) enol ethers to produce functionalized pyridazines.High regiocontrol, allowing for specific substitution patterns on the pyridazine ring. organic-chemistry.org
Cu(II)-Catalyzed Aerobic Cyclization Cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which are then oxidized.Mild reaction conditions and good functional group tolerance. organic-chemistry.org
Direct Oxidative Coupling One-step synthesis of sulfonamides from thiols and amines using an oxidizing agent.Streamlines synthesis by avoiding the preparation of sulfonyl chlorides. rsc.org
Palladium-Catalyzed Sulfination Cross-coupling of aryl sulfonium (B1226848) salts with Rongalite to generate a sulfinate precursor for in situ derivatization.Allows for functional group diversification from a common sulfinate intermediate. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding In Vitro

To move beyond preliminary activity screens, a deep and nuanced understanding of the mechanism of action of this compound and its derivatives is essential. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this in vitro. oncodaily.com By simultaneously analyzing changes across these different molecular layers in response to compound treatment, researchers can construct a comprehensive picture of the cellular pathways being perturbed.

Future research should prioritize:

Transcriptomic and Proteomic Profiling: Using techniques like RNA-sequencing and mass spectrometry-based proteomics to identify which genes and proteins show altered expression levels after treating cells with this compound. mdpi.comnih.govnih.gov This can reveal the primary response pathways and potential off-target effects. For instance, a combined analysis could reveal if a decrease in the expression of a particular enzyme (proteomics) is preceded by a decrease in its corresponding mRNA transcript (transcriptomics). nih.gov

Metabolomic Analysis: Assessing the global changes in small-molecule metabolites following compound exposure. This can provide a direct readout of enzymatic function. For example, if this compound inhibits a key enzyme in a metabolic pathway, a buildup of the substrate and a depletion of the product would be expected.

Integrated Pathway Analysis: The true power of this approach lies in integrating the data from all omics platforms. oncodaily.com This allows for the construction of detailed network models that can pinpoint the critical nodes and pathways affected by the compound, leading to a more robust hypothesis about its mechanism of action. acs.org Such an approach has been used to elucidate the mechanisms of other inhibitors, revealing effects on pathways like fatty acid biosynthesis and energy metabolism. mdpi.com

This multi-omics strategy will be invaluable for validating primary targets, identifying unexpected off-targets, and understanding potential resistance mechanisms before advancing to more complex biological models.

Exploration of Novel Enzyme Targets and Biological Pathways

The pyridazine and sulfonamide moieties are present in inhibitors of a wide array of enzymes, suggesting that this compound could have a range of potential targets. researchgate.netsarpublication.com While initial research may focus on known targets of sulfonamides, such as dihydropteroate (B1496061) synthetase (DHPS) or carbonic anhydrases, a broader exploration could uncover novel therapeutic opportunities. nih.govpexacy.com

Future directions for target exploration include:

Kinase Inhibition: Pyridazine derivatives have been successfully developed as kinase inhibitors, such as Ensartinib (an ALK inhibitor) and Ponatinib (a pan-BCR-ABL inhibitor). acs.org Investigating the potential of this compound derivatives to inhibit specific kinases, particularly those implicated in cancer or inflammatory diseases like JNK1, is a promising avenue. acs.org

Metabolic Enzyme Inhibition: Beyond carbonic anhydrase, other metabolic enzymes could be targets. For example, novel sulfonamide derivatives have been investigated as inhibitors of α-glucosidase and α-amylase for diabetes. nih.gov

Protease Inhibition: The sulfonamide group is a key feature in some protease inhibitors. pexacy.com Screening against various classes of proteases could reveal unexpected activity.

Epigenetic Targets: The structural features of this compound may lend themselves to targeting epigenetic enzymes, a rapidly growing area of drug discovery.

A systematic approach, combining computational docking with broad biochemical screening against diverse enzyme families, will be key to identifying novel and therapeutically relevant targets for this chemical scaffold.

Enzyme/Pathway Class Rationale Based on Related Compounds Potential Therapeutic Area Reference
Protein Kinases (e.g., JNK1, ALK) Several pyridazine-containing compounds are approved or clinical kinase inhibitors.Cancer, Inflammation acs.org
Carbonic Anhydrases The sulfonamide moiety is a classic zinc-binding pharmacophore for this enzyme class.Glaucoma, Cancer pexacy.com
Dihydropteroate Synthetase (DHPS) The foundational target for antibacterial sulfonamides.Infectious Disease nih.gov
Cyclooxygenase (COX) Diaryl heterocycles, including pyridazines, can be scaffolds for COX-2 inhibitors.Inflammation, Pain tandfonline.com
α-Glucosidase / α-Amylase Novel sulfonamide derivatives have shown inhibitory activity against these carbohydrate-metabolizing enzymes.Diabetes nih.gov

Design and Synthesis of this compound-Based Chemical Probes

To validate targets and study their function in a native biological context, the development of chemical probes based on the this compound scaffold is an essential future step. These probes are indispensable tools for target engagement studies, competitive profiling, and visualizing target localization within cells.

A key strategy is Activity-Based Protein Profiling (ABPP), which uses chemical probes to assess the functional state of entire enzyme families. wikipedia.orgnih.gov The design of an effective probe requires careful consideration of three components: wikipedia.org

A Reactive Group (Warhead): This element is designed to form a covalent bond with a residue in the active site of the target enzyme. For a sulfonamide-based scaffold, this might require the incorporation of a latent electrophile, such as a vinyl sulfone or a fluorophosphonate, that can react with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site. wikipedia.orgnih.gov

A Recognition Element: In this case, the this compound core itself, or a potent derivative, would serve as the recognition element that directs the probe to the target enzyme.

A Reporter Tag: This is used for detection and analysis. Common tags include fluorophores (for imaging) or biotin (B1667282) (for affinity purification and mass spectrometry-based identification of the target protein). wikipedia.org The use of "clickable" tags like alkynes or azides offers greater flexibility, allowing for the attachment of various reporters after the probe has labeled its target. ljmu.ac.uk

Future work would involve synthesizing a panel of such probes to confirm that this compound and its derivatives directly engage with their hypothesized targets in complex proteomes. biorxiv.org Comparative and competitive profiling experiments using these probes could definitively confirm on-target activity and simultaneously reveal any off-targets, providing crucial information for lead optimization. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.